Karnamicin B3
Description
Karnamicins are a family of natural products characterized by a hybrid pyridine-thiazole core, initially discovered from actinomycetes. Karnamicins are biosynthesized via a mixed polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway, with additional tailoring enzymes like pyridine ring-oxidizing flavoprotein monooxygenases (FPMOs) and methyltransferases introducing regioselective modifications . These modifications critically influence bioactivity, as seen in the angiotensin-converting enzyme (ACE) inhibitory properties of the E series and the antifungal activity of B2 .
Properties
CAS No. |
122535-53-9 |
|---|---|
Molecular Formula |
C17H23N3O5S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-hydroxy-6-[2-(4-hydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O5S/c1-17(2,23)7-5-6-10-19-9(8-26-10)11-14(24-3)15(25-4)13(21)12(20-11)16(18)22/h8,21,23H,5-7H2,1-4H3,(H2,18,22) |
InChI Key |
FXLGBQXGWFMNGL-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Canonical SMILES |
CC(C)(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Biosynthetic Pathway of Karnamicins
Karnamicins are assembled via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system in Lentzea rhizosphaerae NEAU-A2, followed by tailoring modifications:
-
KnmA2 (PKS-NRPS) : Synthesizes the pyridine ring backbone through iterative condensation of malonyl-CoA and methylmalonyl-CoA units .
-
KnmB1/KnmB2 (Flavoprotein Monooxygenases) : Catalyze sequential hydroxylation at C4 and C6 positions of the pyridine ring, introducing hydroxyl groups with strict regioselectivity .
-
KnmF (Methyltransferase) : Methylates a hydroxyl group on the pyridine core, completing the fully substituted structure .
Intermediate compounds (e.g., 20–22 ) feature a leucine residue at C3, which is later hydrolyzed by KnmE (amidohydrolase) to yield the final product .
Hydroxylation by KnmB1 and KnmB2
These flavoprotein monooxygenases use molecular oxygen and NADPH to hydroxylate the pyridine ring:
-
Substrate Specificity : KnmB1 targets C4, while KnmB2 modifies C6, as confirmed by gene knockout experiments .
-
Mechanistic Insight : AlphaFold-predicted structures and mutagenesis studies reveal unique active-site residues (e.g., Asp134, Cys150) that direct regioselectivity, diverging from typical aromatic hydroxylases .
Methylation by KnmF
-
Reaction : Transfers a methyl group from S-adenosylmethionine (SAM) to a hydroxylated pyridine intermediate.
-
Impact : Enhances structural rigidity and ACE inhibitory potency .
Key Intermediates and Products
| Compound | Structural Feature | Enzyme Involved |
|---|---|---|
| 20–22 | C3-linked leucine residue | KnmA2, KnmB1/B2, KnmF |
| 23 | Leu-free intermediate after KnmE | KnmE (amidohydrolase) |
| Karnamicin | Fully substituted hydroxypyridine | KnmC (transaminase) |
Bioactivity Data
| Compound | ACE Inhibition (IC₅₀, μM) |
|---|---|
| Karnamicin B | 0.24 |
| Intermediate 20 | 5.81 |
| Intermediate 21 | 3.12 |
ACE inhibition assays demonstrate that methylation and hydroxylation enhance activity, with karnamicin B showing the highest potency .
Catalytic Mechanism of Pyridine Hydroxylation
Density functional theory (DFT) simulations propose two pathways for KnmB1/B2:
-
OH Rebound Mechanism : Forms a hemiaminal intermediate via Fe⁴⁺=O-mediated hydrogen abstraction.
-
Iminium Pathway : Generates an imine intermediate after deprotonation, favored at basic pH .
Both pathways require precise positioning of the pyridine ring relative to the iron-oxo center, facilitated by conserved hydrogen-bonding networks (e.g., Gln80, Asn120) .
Heterologous Production and Engineering
Expression of the knm cluster in Streptomyces albus J1074 confirmed pathway functionality but yielded unoxidized fatty acid side chains, indicating host-specific limitations . Gene complementation restored karnamicin production in ΔknmC mutants, validating KnmC’s role in transamination .
Therapeutic Potential
Karnamicins exhibit dose-dependent ACE inhibition, with IC₅₀ values comparable to clinically used inhibitors like captopril. Their modular biosynthesis enables engineering of analogs for improved pharmacokinetics .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Key Structural and Functional Differences
Mechanistic and Functional Insights
- ACE Inhibition: Karnamicins E1–E6 bind ACE via their hydroxylated pyridine-thiazole core, competing with endogenous substrates. Their potency, though lower than captopril, is notable for reduced side effects .
- Antifungal Activity : B2’s methyl and epoxy groups disrupt fungal membrane integrity, unlike the E series, which prioritize ACE interaction .
- Biosynthetic Flexibility : The enzymes KnmB1 and KnmB2 enable regioselective hydroxylation in the E series, while B2’s biosynthetic pathway favors methylation and epoxidation .
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